![molecular formula C16H19N3O3 B12903039 Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- CAS No. 61323-10-2](/img/structure/B12903039.png)
Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group, a morpholino group, and a pyrazole ring
準備方法
The synthesis of 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 4-methoxybenzaldehyde.
Attachment of the morpholino group: The final step is the nucleophilic substitution reaction where the morpholino group is introduced to the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated that it may possess pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanone: This compound lacks the pyrazole and morpholino groups, making it less complex and potentially less versatile in its applications.
4-Morpholino-1H-pyrazole: This compound lacks the methoxyphenyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone lies in its combined structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
61323-10-2 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC名 |
1-[1-(4-methoxyphenyl)-4-morpholin-4-ylpyrazol-3-yl]ethanone |
InChI |
InChI=1S/C16H19N3O3/c1-12(20)16-15(18-7-9-22-10-8-18)11-19(17-16)13-3-5-14(21-2)6-4-13/h3-6,11H,7-10H2,1-2H3 |
InChIキー |
MGSBSYOUEIBBNH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
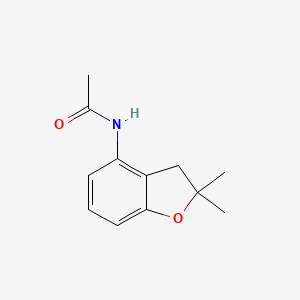
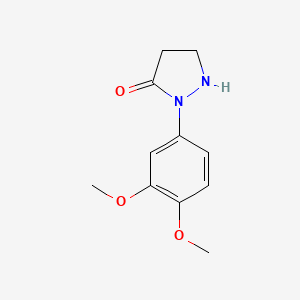

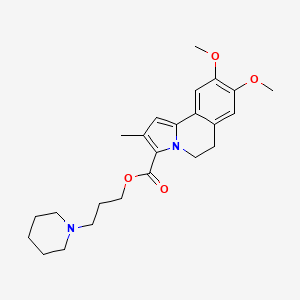
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
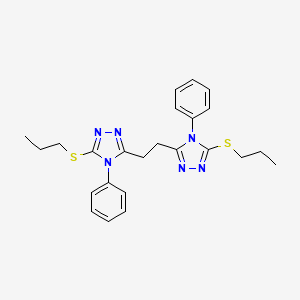
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
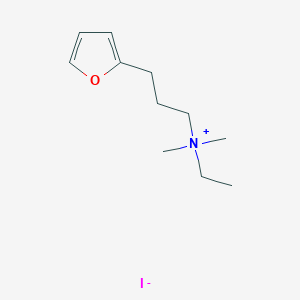
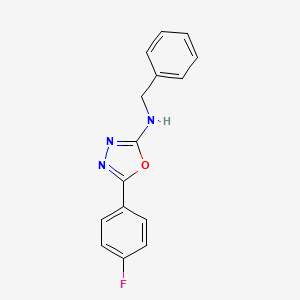
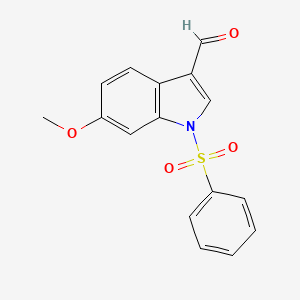

![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
